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Compound of Interest

Compound Name: N-Fmoc-N'-(azido-PEG4)-L-Lysine

Cat. No.: B1193214 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of the structure, properties, and applications of

N-Fmoc-N'-(azido-PEG4)-L-Lysine, a versatile heterobifunctional linker. It is designed to be a

valuable resource for professionals in peptide synthesis, bioconjugation, and the development

of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties
N-Fmoc-N'-(azido-PEG4)-L-Lysine is a derivative of the amino acid L-lysine, specifically

engineered with two key functional groups for orthogonal chemical modifications. The α-amino

group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable

for standard solid-phase peptide synthesis (SPPS). The ε-amino group is modified with a

tetraethylene glycol (PEG4) linker terminating in an azide (N3) group, which is amenable to

"click chemistry" reactions.[1] The hydrophilic PEG4 spacer enhances the solubility of the

molecule and its conjugates in aqueous media.[2]

Chemical Structure:

Physicochemical Properties
The following table summarizes the key quantitative properties of N-Fmoc-N'-(azido-PEG4)-L-
Lysine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1193214?utm_src=pdf-interest
https://www.benchchem.com/product/b1193214?utm_src=pdf-body
https://www.benchchem.com/product/b1193214?utm_src=pdf-body
https://docs.aatbio.com/products/protocol/DBCO_Azide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://www.benchchem.com/product/b1193214?utm_src=pdf-body
https://www.benchchem.com/product/b1193214?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Molecular Formula C32H43N5O9 [3]

Molecular Weight 641.7 g/mol [3]

Purity Typically ≥95% to 98% [2][3]

Solubility
Soluble in DMSO, DCM, and

DMF
[2]

Storage Condition -20°C [2]

Appearance White to off-white solid

Key Applications and Experimental Protocols
N-Fmoc-N'-(azido-PEG4)-L-Lysine is a valuable reagent in several advanced biochemical and

pharmaceutical applications. Its bifunctional nature allows for the stepwise or modular

construction of complex biomolecules.

Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected α-amine allows for the incorporation of this functionalized lysine residue at

any desired position within a peptide sequence using standard Fmoc-based SPPS protocols.[4]

This introduces a latent azide handle into the peptide for subsequent modifications.

This protocol outlines the manual steps for incorporating N-Fmoc-N'-(azido-PEG4)-L-Lysine
into a peptide chain on a solid support.

Resin Preparation: Swell the desired resin (e.g., Rink Amide resin for a C-terminal amide) in

dimethylformamide (DMF) for at least 1 hour.[5]

Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in DMF

for 5 minutes, and repeat for another 10 minutes to ensure complete removal of the Fmoc

group from the N-terminus of the growing peptide chain.[6]

Washing: Thoroughly wash the resin with DMF (3-5 times) and isopropanol (IPA) (3-5 times)

to remove piperidine and dibenzofulvene-piperidine adduct.
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Coupling:

Dissolve N-Fmoc-N'-(azido-PEG4)-L-Lysine (3 equivalents relative to the resin loading)

and a coupling agent such as HBTU (2.9 equivalents) in DMF.

Add a base, typically diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid

solution to activate it.

Add the activated amino acid solution to the deprotected peptide-resin.

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle

agitation.

Monitor the reaction completion using a colorimetric test such as the Kaiser test.

Washing: Wash the resin with DMF (3-5 times) and IPA (3-5 times) to remove excess

reagents and byproducts.

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping

solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent

amino acids in the desired sequence.
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Click Chemistry: Bioconjugation
The terminal azide group on the lysine side chain enables covalent modification of the peptide

through "click" chemistry.[7] This bioorthogonal reaction is highly efficient and specific, allowing
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for the attachment of various molecules such as fluorescent dyes, imaging agents, or other

biomolecules.[8]

CuAAC is a robust and widely used click reaction that forms a stable 1,4-disubstituted triazole

linkage between an azide and a terminal alkyne.[9]

Peptide Preparation: The azide-containing peptide, synthesized as described above, is

cleaved from the resin, purified by HPLC, and lyophilized.

Reaction Setup:

Dissolve the azido-peptide and the alkyne-containing molecule (1.2-1.5 equivalents) in a

suitable solvent system, such as a mixture of water and t-butanol or DMF.

Prepare a fresh solution of a copper(I) source. This can be generated in situ by mixing a

copper(II) sulfate (CuSO4) solution with a reducing agent like sodium ascorbate.[9][10] A

copper-stabilizing ligand such as TBTA can be added to improve reaction efficiency and

prevent copper-mediated side reactions.[10]

Reaction:

Add the copper(I) solution to the peptide/alkyne mixture.

Stir the reaction at room temperature for 4-12 hours.

Monitor the reaction progress by HPLC or mass spectrometry.

Purification: Purify the resulting triazole-conjugated peptide by preparative HPLC to remove

excess reagents and the copper catalyst.

SPAAC is a copper-free click reaction that is ideal for biological applications where copper

toxicity is a concern.[11] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO),

which reacts spontaneously with an azide.[12]

Peptide and Reagent Preparation:

Dissolve the purified azido-peptide in an aqueous buffer (e.g., PBS, pH 7.4).
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Dissolve the DBCO-functionalized reagent in a compatible organic solvent like DMSO to

prepare a stock solution.[1]

Reaction:

Add the DBCO-reagent stock solution to the peptide solution. A 2-4 fold molar excess of

the DBCO reagent is typically used.[1] The final concentration of the organic solvent

should be kept low (e.g., <10%) to maintain the integrity of the peptide.

Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[1]

Purification: The conjugated peptide can be purified by size-exclusion chromatography,

dialysis, or HPLC to remove the excess DBCO reagent.[1]
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PROTAC Synthesis
N-Fmoc-N'-(azido-PEG4)-L-Lysine is an excellent linker for the synthesis of PROTACs.[7]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein.[13] The
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synthesis typically involves a modular approach where the linker connects a ligand for the

protein of interest (POI) and a ligand for an E3 ligase.[2]

This workflow describes a strategy where the azido-PEG-lysine linker is first incorporated into a

peptide-based POI ligand, followed by conjugation to an E3 ligase ligand.

Synthesis of POI Ligand-Linker:

Synthesize the peptide-based POI ligand on a solid support using Fmoc-SPPS.

Incorporate N-Fmoc-N'-(azido-PEG4)-L-Lysine at a suitable position within the peptide

sequence.

Cleave the azido-functionalized POI ligand from the resin and purify it.

Synthesis of Alkyne-Modified E3 Ligase Ligand:

Synthesize or procure the E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or

VH032 for VHL).

Chemically modify the E3 ligase ligand to introduce a terminal alkyne group for

subsequent click chemistry.

PROTAC Assembly via Click Chemistry:

Conjugate the azido-functionalized POI ligand with the alkyne-modified E3 ligase ligand

using either CuAAC or SPAAC, as described in the protocols above.

Final Purification: Purify the final PROTAC molecule using preparative HPLC to ensure high

purity for biological assays.
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Conclusion
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N-Fmoc-N'-(azido-PEG4)-L-Lysine is a powerful and versatile chemical tool for researchers in

chemistry, biology, and medicine. Its well-defined structure and dual-functionality enable the

precise construction of complex, functionalized peptides and bioconjugates. The protocols and

workflows provided in this guide offer a solid foundation for the successful application of this

reagent in cutting-edge research and development, particularly in the rapidly advancing field of

targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1193214#n-fmoc-n-azido-peg4-l-lysine-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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